5-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride
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Overview
Description
5-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride: is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by the presence of bromine and fluorine atoms on the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride typically involves the halogenation of an indole precursor. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reagents like bromine and fluorine, as well as nucleophiles like amines and thiols, are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride is used as a building block for the synthesis of more complex indole derivatives. It serves as a precursor for the development of new materials and catalysts .
Biology: The compound has been studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of 5-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
- 6-bromo-1H-indole
- 5-bromo-6-chloro-2,3-dihydro-1H-indole
- 5-bromoindole-3-carboxaldehyde
- Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
Comparison: Compared to similar compounds, 5-bromo-6-fluoro-2,3-dihydro-1H-indole hydrochloride is unique due to the presence of both bromine and fluorine atoms on the indole ring. This dual halogenation can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability, binding affinity, and selectivity for specific targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8BrClFN |
---|---|
Molecular Weight |
252.51 g/mol |
IUPAC Name |
5-bromo-6-fluoro-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H7BrFN.ClH/c9-6-3-5-1-2-11-8(5)4-7(6)10;/h3-4,11H,1-2H2;1H |
InChI Key |
HSZWBGTZLBWWMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Br)F.Cl |
Origin of Product |
United States |
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